3-(Furan-3-yl)propanoic acid chemical properties
3-(Furan-3-yl)propanoic acid chemical properties
An In-depth Technical Guide to 3-(Furan-3-yl)propanoic Acid: Properties, Synthesis, and Applications
Introduction
The furan scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in numerous bioactive natural products.[1] Furan-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-cancer effects.[1] As such, functionalized furan derivatives are critical building blocks for the synthesis of novel chemical entities. This guide focuses on 3-(Furan-3-yl)propanoic acid, a bifunctional molecule incorporating both the aromatic furan heterocycle and a carboxylic acid moiety. This combination makes it a versatile intermediate for introducing the furan-3-ylpropyl pharmacophore into larger, more complex molecules, a strategy of significant interest in drug development.[2] This document provides a detailed examination of its chemical properties, spectroscopic signature, synthesis, reactivity, and potential applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
3-(Furan-3-yl)propanoic acid possesses a five-membered aromatic furan ring connected via its C3 position to a three-carbon propanoic acid chain. This structure provides two key points for chemical modification: the furan ring, which can undergo electrophilic substitution, and the carboxylic acid group, which is amenable to a wide range of derivatization reactions.
The chemical structure can be visualized as follows:
Caption: Chemical structure of 3-(Furan-3-yl)propanoic acid.
A summary of its key identifiers and computed physicochemical properties is provided in the table below.[3]
| Property | Value | Source |
| IUPAC Name | 3-(furan-3-yl)propanoic acid | PubChem[3] |
| CAS Number | 90048-04-7 | PubChem[3] |
| Molecular Formula | C₇H₈O₃ | PubChem[3] |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| Monoisotopic Mass | 140.047344113 Da | PubChem[3] |
| SMILES | C1=COC=C1CCC(=O)O | PubChem[3] |
| InChIKey | SPRXJNFEKDNZEI-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 | 0.7 | PubChem[3] |
| H-Bond Donor Count | 1 | PubChem[3] |
| H-Bond Acceptor Count | 3 | PubChem[3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-(Furan-3-yl)propanoic acid. Based on its structure, the following spectral characteristics are expected.
¹H NMR Spectroscopy
The proton NMR spectrum will provide distinct signals for the furan ring protons and the propanoic acid chain protons. The expected chemical shifts (in ppm, relative to TMS) and splitting patterns are outlined below.[4]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Furan H2/H5 | ~7.4 | Multiplet | 2H |
| Furan H4 | ~6.4 | Multiplet | 1H |
| α-CH₂ (-CH₂-COOH) | ~2.8 | Triplet | 2H |
| β-CH₂ (Furan-CH₂-) | ~2.6 | Triplet | 2H |
Rationale: The carboxylic acid proton is highly deshielded and often appears as a broad singlet. The furan protons are in the aromatic region, with distinct shifts due to their positions relative to the oxygen atom and the alkyl substituent. The methylene groups of the propanoic acid chain will appear as triplets due to coupling with each other.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule.[5]
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 175 - 180 |
| Furan C 2/C5 | 140 - 145 |
| Furan C 4 | 110 - 115 |
| Furan C 3 (substituted) | 120 - 125 |
| α-C H₂ (-C H₂-COOH) | 30 - 35 |
| β-C H₂ (Furan-C H₂-) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.[6]
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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C-O Stretch (Furan & Acid): Peaks in the 1000-1300 cm⁻¹ region.
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C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 140. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic chain.[3][7]
Synthesis and Reactivity
Synthetic Approaches
While specific literature on the synthesis of 3-(Furan-3-yl)propanoic acid is sparse, a plausible and robust synthetic route can be designed based on established organic chemistry principles. A common strategy involves the hydrogenation of a corresponding unsaturated precursor, such as 3-(Furan-3-yl)propenoic acid.
Caption: A plausible two-step synthesis workflow for 3-(Furan-3-yl)propanoic acid.
Experimental Protocol: Synthesis via Knoevenagel Condensation and Hydrogenation
This protocol is adapted from general procedures for similar compounds.[5]
Step 1: Synthesis of 3-(Furan-3-yl)propenoic acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-furaldehyde (1 equivalent) and malonic acid (1.1 equivalents).
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Solvent/Catalyst: Add pyridine as the solvent and a catalytic amount of piperidine (0.1 equivalents).
-
Causality: Pyridine serves as a basic solvent, while piperidine is the catalyst that facilitates the Knoevenagel condensation between the aldehyde and the active methylene group of malonic acid.
-
-
Reaction: Heat the mixture to reflux (approx. 115°C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into water and acidify with HCl until the pH is ~5-6. The product will precipitate out of the solution.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 3-(Furan-3-yl)propenoic acid.
Step 2: Hydrogenation to 3-(Furan-3-yl)propanoic acid
-
Setup: In a hydrogenation vessel, dissolve the 3-(Furan-3-yl)propenoic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Causality: Pd/C is a highly effective heterogeneous catalyst for the reduction of carbon-carbon double bonds without typically affecting the aromatic furan ring under mild conditions.
-
-
Reaction: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr hydrogenator) while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure to yield the final product, 3-(Furan-3-yl)propanoic acid.
Chemical Reactivity
The reactivity of 3-(Furan-3-yl)propanoic acid is dominated by its two functional groups:
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (via an activated intermediate like an acyl chloride or with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).
-
Furan Ring: The furan ring is an electron-rich aromatic system prone to electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are possible, although the conditions must be carefully controlled to avoid polymerization or ring-opening, which furan is susceptible to under strong acidic conditions.[8] The directing effects of the alkyl substituent at the 3-position will influence the regioselectivity of these reactions.
Applications in Drug Discovery and Medicinal Chemistry
The furan motif is a privileged structure in drug design.[2] 3-(Furan-3-yl)propanoic acid serves as a valuable building block to incorporate this scaffold into drug candidates.
-
Scaffold for Bioactive Molecules: The propanoic acid "linker" provides a convenient attachment point to connect the furan ring to other pharmacophores or molecular backbones. This is a common strategy for exploring structure-activity relationships (SAR).
-
Antimicrobial Agents: Many furan-containing compounds have demonstrated significant antimicrobial properties.[9] For instance, derivatives of the related 3-aryl-3-(furan-2-yl)propanoic acid have shown good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[5][8] This suggests that novel derivatives of the 3-yl isomer could also possess potent antimicrobial effects.
-
Anticancer Research: Furan-based structures have been investigated for their cytotoxic effects against various cancer cell lines.[10] The ability to easily derivatize the carboxylic acid group of 3-(Furan-3-yl)propanoic acid allows for the synthesis of libraries of amides and esters for screening as potential anticancer agents.
-
Metabolic Stability: The furan ring can influence the metabolic profile of a drug molecule. Its incorporation can modulate properties like lipophilicity and interaction with metabolic enzymes such as cytochrome P450s.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 3-(Furan-3-yl)propanoic acid presents several hazards.[3]
-
GHS Hazard Statements:
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid generating dust.[11]
Conclusion
3-(Furan-3-yl)propanoic acid is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its combination of a reactive carboxylic acid handle and a biologically relevant furan scaffold makes it an attractive starting material for the synthesis of novel compounds. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is crucial for its effective utilization in research and development. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of well-characterized building blocks like 3-(Furan-3-yl)propanoic acid will undoubtedly increase.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13310353, 3-(Furan-3-yl)propanoic acid. Available from: [Link]
-
Vasilyev, A.V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]
-
ResearchGate. Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. Available from: [Link]
-
ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
-
PubChemLite. 3-(furan-3-yl)propanoic acid (C7H8O3). Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Propionic Acid. Available from: [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
-
ChemBK. 2-Amino-3-(furan-2-yl)propanoic acid. (2024). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15, 3-Amino-3-(furan-2-yl)propanoic acid. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Propionic acid. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Available from: [Link]
-
Infrared Spectral Studies of Propanoic Acid in Various Solvents. Available from: [Link]
-
YouTube. Experimental Determination of Structure of propanoic acid. (2023). Available from: [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Furan-3-yl)propanoic acid | C7H8O3 | CID 13310353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. PubChemLite - 3-(furan-3-yl)propanoic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. sigmaaldrich.com [sigmaaldrich.com]
